![molecular formula C13H13N3O2 B14700741 (2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide CAS No. 21018-89-3](/img/structure/B14700741.png)
(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrroloindole core, which is a fused bicyclic system containing both pyrrole and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with an indole derivative, the introduction of an acetyl group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine. The formation of the carboxamide group can be accomplished through amidation reactions using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Shares the indole core but lacks the acetyl group.
Pyrrolo[2,3-b]indole: Similar bicyclic structure but without the acetyl and carboxamide groups.
1-Acetylindole: Contains the acetyl group but lacks the pyrrolo ring.
Uniqueness
(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide is unique due to its specific combination of functional groups and its stereochemistry. The presence of both the acetyl and carboxamide groups, along with the fused pyrroloindole core, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
21018-89-3 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-3-acetyl-2,4-dihydro-1H-pyrrolo[2,3-b]indole-2-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-7(17)16-11(12(14)18)6-9-8-4-2-3-5-10(8)15-13(9)16/h2-5,11,15H,6H2,1H3,(H2,14,18)/t11-/m0/s1 |
InChI Key |
VWBUXEPQZBYXBG-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=C1NC3=CC=CC=C23)C(=O)N |
Canonical SMILES |
CC(=O)N1C(CC2=C1NC3=CC=CC=C23)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
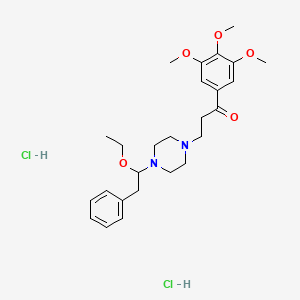
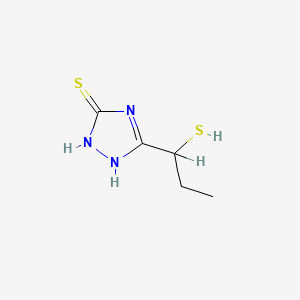
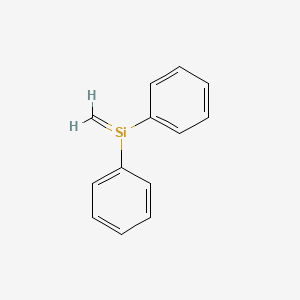
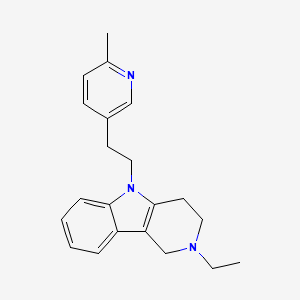






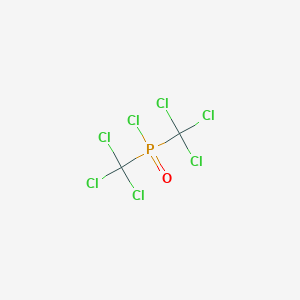
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
